Iron(II) perchlorate hydrate
Description
Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O) is a green crystalline solid with the molecular formula Fe(ClO₄)₂·xH₂O (CAS: 335159-18-7) and a molecular weight of 254.75 g/mol (anhydrous basis) . Key applications include its use in electrochemical systems, such as thermoelectric devices, and as a precursor in synthesizing coordination complexes (e.g., iron carbonyls) .
Properties
IUPAC Name |
iron(2+);diperchlorate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJGQJHHCBZJZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336776 | |
| Record name | Iron(II) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335159-18-7 | |
| Record name | Iron(II) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Stoichiometry and Conditions
Metallic iron (powder or filings) reacts with 20–30% aqueous perchloric acid at ambient temperature. Excess iron ensures complete acid neutralization, minimizing residual acidity. The reaction is exothermic, requiring gradual addition of acid to prevent thermal runaway. Hydrogen gas evolution necessitates ventilation or inert gas purging to avoid explosive mixtures.
Table 1: Optimal Reaction Parameters
| Parameter | Specification |
|---|---|
| Iron purity | ≥99.9% (reagent grade) |
| HClO₄ concentration | 20–30% (v/v) |
| Temperature | 25–30°C |
| Reaction time | 4–6 hours |
Influence of Reaction Atmosphere
Despite thermodynamic favorability for Fe²⁺ oxidation by ClO₄⁻, kinetic barriers stabilize Fe(ClO₄)₂·6H₂O under anaerobic conditions. Inert atmospheres (argon or nitrogen) are critical during synthesis and crystallization to prevent oxidation to iron(III) oxyhydroxides.
Alternative Preparation Approaches
Reduction of Iron(III) Precursors
While less common, iron(III) compounds can be reduced to Fe²⁺ states. For example, iron(III) oxide suspended in perchloric acid undergoes reductive dissolution with hydrazine hydrate:
This method requires strict pH control (2.5–3.5) to avoid over-reduction to metallic iron. Yields are typically lower (~65%) compared to direct synthesis.
Electrochemical Methods
Electrolytic reduction of iron(III) perchlorate in divided cells offers a high-purity route. A platinum cathode and graphite anode are immersed in 0.5 M Fe(ClO₄)₃ solution at 1.5 V. Fe³⁺ is reduced to Fe²⁺, with concurrent oxygen evolution at the anode:
This method achieves >95% Faradaic efficiency but demands specialized equipment.
Purification and Crystallization Techniques
Evaporative Crystallization
Post-reaction solutions are filtered to remove unreacted iron and concentrated via rotary evaporation at 40–50°C. Slow cooling to 4°C induces crystallization. The hexahydrate forms orthorhombic crystals (space group Pnma), verified by X-ray diffraction.
Table 2: Crystallization Conditions
| Parameter | Specification |
|---|---|
| Evaporation temperature | 40–50°C |
| Cooling rate | 0.5°C/min |
| Crystal morphology | Orthorhombic prisms |
Solvent Recrystallization
Dissolving crude product in minimal methanol:water (1:1) and adding diethyl ether induces high-purity crystals. This step removes residual ClO₄⁻ and Fe³⁺ impurities, as confirmed by Mössbauer spectroscopy.
Characterization and Quality Control
Spectroscopic Validation
Thermal Analysis
DSC reveals endothermic transitions at 245 K and 336 K, corresponding to lattice rearrangements. Dehydration occurs above 100°C, forming anhydrous Fe(ClO₄)₂.
Table 3: Thermal Properties
| Transition | Temperature (K) | ΔH (kJ/mol) |
|---|---|---|
| Phase change I | 245 | 2.1 |
| Phase change II | 336 | 3.8 |
| Dehydration onset | 373 | 58.2 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Iron(II) perchlorate hydrate undergoes various types of chemical reactions, including:
Oxidation: In the presence of air, iron(II) perchlorate slowly oxidizes to form iron(III) oxyhydroxide.
Reduction: The ferrous cation (Fe2+) can be reduced to metallic iron under suitable conditions.
Substitution: The perchlorate anion can be replaced by other anions in certain reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalysis
Iron(II) perchlorate hydrate acts as a catalyst in organic synthesis, particularly in oxidative coupling reactions. It enhances reaction rates and yields, making it valuable for synthesizing complex organic molecules.
- Case Study : In a study by Evangelisti et al. (2001), iron(II) perchlorate was used to facilitate the formation of carbon-carbon bonds, demonstrating its effectiveness in synthesizing organic compounds with high selectivity and yield.
Electrochemistry
This compound is employed in electrochemical applications, including batteries and fuel cells. Its role as an oxidizing agent improves charge transfer efficiency.
- Application Example : Research has shown that incorporating iron(II) perchlorate into battery electrolytes can enhance performance metrics such as charge capacity and cycle stability .
Analytical Chemistry
This compound is utilized in analytical methods for detecting and quantifying various compounds. Its properties make it suitable for quality control and environmental testing.
- Usage Example : In environmental monitoring, it has been applied to detect trace levels of pollutants due to its sensitivity and specificity .
Material Science
The compound is significant in developing new materials, particularly polymers and nanomaterials. Its unique properties contribute to enhanced material performance.
- Research Insight : Studies indicate that iron(II) perchlorate can be used to synthesize magnetic materials with applications in data storage and spintronics.
Pharmaceutical Research
This compound plays a role in drug formulation, especially concerning iron supplementation therapies.
- Clinical Application : Research has focused on its potential benefits in treating iron deficiency anemia, with studies exploring optimal formulations for enhanced bioavailability .
Comparative Analysis of Related Compounds
| Compound | Formula | Key Characteristics |
|---|---|---|
| Iron(II) sulfate hydrate | FeSO₄·xH₂O | Commonly used as a fertilizer and water treatment agent. |
| Iron(III) chloride | FeCl₃ | A strong Lewis acid used in various chemical processes. |
| Iron(III) perchlorate | Fe(ClO₄)₃ | More oxidized state compared to Iron(II) perchlorate. |
| Iron(II) nitrate | Fe(NO₃)₂·xH₂O | Used in fertilizers and as a laboratory reagent. |
Safety Considerations
This compound is classified as hazardous due to its oxidizing properties:
- Hazard Statements :
- May intensify fire; oxidizer (H272)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)
Proper handling procedures should be followed to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of iron(II) perchlorate hydrate involves its ability to act as an oxidizing agent. The ferrous cation (Fe2+) can donate electrons, while the perchlorate anion (ClO4-) can accept electrons. This electron transfer process is crucial in various chemical reactions and industrial applications. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Other Transition Metal Perchlorates
Copper(II) Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O)
- Formula & Molecular Weight : Cu(ClO₄)₂·6H₂O (370.54 g/mol) .
- Physical Properties : Blue crystals with a density of 2.225 g/cm³ and a melting point of 82°C. Solubility in water is 146 g/100 mL at 30°C .
- Applications : Used in fluorescence quenching studies and catalysis .
- Safety : Classified as a Category 5.1 oxidizer (UN 1481), similar to Fe(ClO₄)₂·xH₂O, but with distinct hazards (e.g., skin irritation) .
Manganese(II) Perchlorate Hydrate (Mn(ClO₄)₂·xH₂O)
- Catalytic Role : Efficient in electron transfer reactions, particularly in oxidation processes, due to the Mn²⁺ ion’s ability to activate functional groups .
- Performance : Outperforms Fe(ClO₄)₂·xH₂O in specific redox reactions but is less studied in electrochemical applications .
Iron(III) Perchlorate Hydrate (Fe(ClO₄)₃·xH₂O)
- Formula & Solubility : Fe(ClO₄)₃·xH₂O (354.18 g/mol, anhydrous) with higher solubility (up to 1.3 M) compared to Fe(ClO₄)₂·xH₂O .
- Applications : Preferred in thermoelectrochemical cells for its higher ionic conductivity, though Fe(ClO₄)₂·xH₂O offers better stability in reducing environments .
- Safety : Shares explosive risks but is less hygroscopic than Fe(II) analogs .
Comparison with Other Iron(II) Salts
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)
- Formula & Molecular Weight : FeCl₂·4H₂O (198.81 g/mol) .
- Solubility : Highly water-soluble but less oxidizing than Fe(ClO₄)₂·xH₂O.
- Applications : Widely used as a reducing agent in organic synthesis, unlike Fe(ClO₄)₂·xH₂O, which is reserved for oxidative processes .
Iron(II) Sulfate Hydrate (FeSO₄·xH₂O)
- Stability : Prone to oxidation in air, whereas Fe(ClO₄)₂·xH₂O is more stable under anhydrous conditions .
- Uses : Common in agriculture and wastewater treatment, contrasting with Fe(ClO₄)₂·xH₂O’s niche role in electrochemistry .
Electrochemical Systems
Catalytic Efficiency
Biological Activity
Iron(II) perchlorate hydrate, with the chemical formula , is a coordination compound that has garnered interest in various fields, including environmental science, catalysis, and biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Basic Characteristics
- Molecular Weight : Approximately 254.75 g/mol (anhydrous)
- CAS Number : 335159-18-7
- Melting Point : Decomposes above 100 °C
- Hydration States : Commonly found as a hexahydrate () with a molecular weight of 362.84 g/mol.
Structural Information
Iron(II) perchlorate consists of iron in the +2 oxidation state coordinated to two perchlorate ions. The presence of water molecules in its hydrated form can influence its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 335159-18-7 |
| Melting Point | >100 °C (decomposes) |
| Solubility | Soluble in water |
Iron(II) perchlorate has been studied for its role in various biological processes, particularly in relation to its redox properties. The compound can participate in Fenton-like reactions, generating reactive oxygen species (ROS), which are crucial in many biological and environmental degradation processes.
-
Fenton Reaction : Iron(II) ions can catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals, which are highly reactive and can lead to oxidative stress in biological systems.
- Pollutant Degradation : Research indicates that iron(II) perchlorate enhances the degradation of organic pollutants, such as phenols, by facilitating hydroxyl radical formation. This property is leveraged in environmental remediation strategies.
Case Studies
-
Degradation of Phenolic Compounds :
A study demonstrated that the presence of iron(II) perchlorate significantly increased the degradation rate of phenolic compounds compared to controls without iron salts. The first-order rate constant for phenol degradation was enhanced by approximately 2.8 times when iron(II) was present . -
Artemisinin Degradation :
Another investigation focused on the kinetics of artemisinin degradation mediated by iron salts, including iron(II) perchlorate. The study found that the compound effectively facilitated the breakdown of artemisinin under specific solvent conditions, highlighting its potential use in pharmaceutical applications .
Toxicological Considerations
While iron(II) perchlorate exhibits beneficial properties in pollutant degradation and catalysis, its toxicological profile must be considered. Studies indicate that high concentrations can lead to cytotoxic effects due to oxidative stress induced by ROS generation.
Environmental Remediation
Iron(II) perchlorate is being explored as a catalyst for advanced oxidation processes (AOPs), which are effective in treating wastewater contaminated with organic pollutants. Its ability to generate hydroxyl radicals makes it suitable for degrading persistent organic pollutants.
Catalysis
The compound has shown promise as a catalyst in organic synthesis reactions, particularly esterification processes involving cellulose derivatives . Its efficiency as a catalyst underscores its potential utility in green chemistry applications.
Q & A
Q. What are the recommended methods for synthesizing and purifying iron(II) perchlorate hydrate in laboratory settings?
this compound is typically synthesized by reacting iron(II) salts (e.g., iron(II) sulfate) with perchloric acid under controlled acidic conditions. Anhydrous perchloric acid is first prepared and then combined with stoichiometric amounts of water or hydrated perchloric acid derivatives to achieve the desired hydrate . Purification involves recrystallization from ethanol or water, followed by vacuum drying to prevent oxidation of Fe²⁺. Storage under inert atmospheres (e.g., argon) is critical due to its hygroscopic and oxidation-prone nature .
Q. How should this compound be handled and stored to minimize decomposition or hazards?
The compound is classified as a strong oxidizer (UN 1481) and requires storage in airtight containers, away from organic materials or reducing agents. Use non-reactive labware (e.g., glass or PTFE) and avoid heating above 100°C, as decomposition releases toxic chlorine oxides . Safety protocols include working in fume hoods, wearing acid-resistant gloves, and immediate neutralization of spills with sodium bicarbonate .
Q. What experimental approaches are used to determine hydration states in iron(II) perchlorate hydrates?
Thermogravimetric analysis (TGA) is the primary method, measuring mass loss upon heating to identify stepwise water loss. For example, a hexahydrate (Fe(ClO₄)₂·6H₂O) loses water in distinct stages between 50–150°C . Complementary techniques include Karl Fischer titration for precise water content and X-ray diffraction (XRD) to confirm crystalline hydrate structures .
Q. How does solubility in polar solvents influence experimental design with this compound?
The compound’s high solubility in water (98 g/100 mL at 0°C) and alcohols enables its use in homogeneous catalysis and electrochemical studies. However, solvent choice must account for oxidation of Fe²⁺; for example, aqueous solutions require degassing to exclude oxygen, while ether-based electrolytes (e.g., in battery research) enhance stability .
Advanced Research Questions
Q. What structural insights can be gained from X-ray diffraction and spectroscopic studies of iron(II) perchlorate hydrates?
XRD reveals that hydrates like Fe(ClO₄)₂·6H₂O adopt monoclinic or orthorhombic crystal systems, with perchlorate ions (ClO₄⁻) exhibiting near-tetrahedral symmetry (Cl–O distance: ~1.42 Å). Hydrogen bonding between water molecules and perchlorate ions creates layered structures, validated by IR and Raman spectra showing asymmetric O–H stretching modes . Proton NMR further confirms the pyramidal geometry of oxonium ions in hydrates .
Q. What redox mechanisms govern this compound’s reactivity in acidic media?
In sulfuric acid (65–70%), Fe²⁺ reduces perchlorate (ClO₄⁻) to chloride (Cl⁻) at 150–155°C via a multi-step electron transfer process. Kinetic studies show this reaction is first-order with respect to Fe²⁺ and requires 10–15 minutes for completion. Competing side reactions (e.g., Fe²⁺ oxidation by H₂SO₄) necessitate strict temperature control .
Q. How do magnetic and electron spin resonance (ESR) studies elucidate the electronic structure of iron(II) perchlorate complexes?
ESR spectra of tris(phenanthroline)iron(III) perchlorate hydrate indicate high-spin Fe³⁺ (d⁵) with g-values ~2.0, consistent with octahedral geometry. Magnetic susceptibility measurements reveal weak antiferromagnetic coupling in polynuclear clusters, influenced by ligand field effects and hydration state .
Q. How can researchers resolve contradictions in reported hydrate compositions (e.g., mono- vs. trihydrate)?
Discrepancies arise from differing synthesis conditions (humidity, temperature) and analytical methods. For example, thermal analysis of HClO₄·3.5H₂O by Almlof identified two distinct hydrate phases, while Mascherpa’s work suggests a 1:4 acid-to-water ratio . Cross-validation using TGA, XRD, and elemental analysis is critical to assign hydrate stoichiometry unambiguously .
Q. What role does this compound play in novel electrochemical applications, such as iron-ion batteries?
In prototype iron-ion batteries, Fe(ClO₄)₂·xH₂O dissolved in ether-based electrolytes facilitates Fe²⁺/Fe³⁺ redox cycling. Paired with vanadium pentoxide cathodes, this system achieves energy densities comparable to lead-acid batteries, though challenges like dendrite formation require further optimization .
Q. What are the environmental implications of perchlorate contamination from this compound use?
Perchlorate (ClO₄⁻) is a persistent groundwater pollutant with thyroid-disrupting effects. Remediation strategies for lab waste include anaerobic bioreduction (using Dechloromonas spp.) or electrochemical degradation at boron-doped diamond electrodes. Regulatory limits (e.g., EPA’s 15 µg/L advisory) necessitate rigorous effluent monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
